molecular formula C14H20N2O2 B2836436 3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one CAS No. 1020252-36-1

3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one

Cat. No. B2836436
CAS RN: 1020252-36-1
M. Wt: 248.326
InChI Key: IVZFHEUZJWNHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C14H20N2O2 . It has a molecular weight of 248.32 g/mol . The compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenone ring attached to an aminoethylamino group . The exact 3D structure may need to be computed for a more detailed analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 248.32 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Hydrogen Bonding Studies

Research on anticonvulsant enaminones, which share structural similarities with the compound , has provided insights into hydrogen bonding within such molecules. The study of three anticonvulsant enaminones revealed the adoption of sofa conformations by the cyclohexene rings and highlighted the role of intermolecular N–H⋯O=C hydrogen bonds in forming infinite chains of molecules. This study contributes to the understanding of the molecular structures and interactions of related compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis Methodologies

Significant advancements in synthesis methods include the diastereoselective synthesis of a functionalized cyclohexene skeleton, showcasing the utility of ring-closing metathesis and Grignard reactions. This approach emphasizes the versatility of starting materials like L-serine for constructing complex cyclohexene-based structures (Cong & Yao, 2006).

Another study focused on the synthesis of cyclohexadienone derivatives, which are structurally related to the target compound, through various chemical transformations. These derivatives were characterized by their keto-amine tautomeric form, highlighting the importance of such structural features in chemical synthesis (Odabaşoǧlu et al., 2003).

Development of Fluorescent Probes and Ionic Liquids

Research has also been conducted on the development of fluorescent probes for detecting metal ions and amino acids, utilizing polythiophene-based conjugated polymers structurally related to the compound of interest. These studies demonstrate the potential of such compounds in environmental monitoring and bioanalytical applications (Guo et al., 2014).

Furthermore, the aminolysis of epoxides by picolylamine, catalyzed by Al(OTf)3 under solvent-free conditions, has led to the synthesis of beta-amino alcohols and a new class of ionic liquids. This highlights the compound's relevance in green chemistry and the development of sustainable materials (Fringuelli et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-[2-[(3-oxocyclohexen-1-yl)amino]ethylamino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-5-1-3-11(9-13)15-7-8-16-12-4-2-6-14(18)10-12/h9-10,15-16H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZFHEUZJWNHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NCCNC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-((3-Oxocyclohex-1-enyl)amino)ethyl)amino)cyclohex-2-EN-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.